1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-7-5-14(6-8-17)12-21-18(23)22-13-19(24)10-9-15-3-1-2-4-16(15)11-19/h1-8,24H,9-13H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIBCJFPDWVUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)NCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: This can be achieved by reacting 4-fluorobenzyl chloride with a suitable nucleophile.
Synthesis of the Tetrahydronaphthalenyl Intermediate: This involves the reduction of naphthalene derivatives to obtain the tetrahydronaphthalenyl group.
Coupling Reaction: The final step involves coupling the fluorobenzyl intermediate with the tetrahydronaphthalenyl intermediate in the presence of a urea derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The urea group can be reduced to amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-3-(4-(2-Hydroxy-2-methylpropoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea
This compound, identified in microbial transformation studies, shares the 4-fluorobenzyl group but replaces the tetrahydronaphthalenylmethyl group with a 4-(2-hydroxy-2-methylpropoxy)benzyl moiety. LC-MS/MS data indicate this metabolite is a major product, suggesting greater metabolic stability compared to the parent compound, likely due to the bulky 2-methylpropoxy group .
4-(4-Fluorobenzoyl)-3-phenyl-3,4-dihydronaphthalen-1(2H)-one
X-ray crystallography reveals a planar dihydronaphthalenone ring with a mean C–C bond length of 0.002 Å and an R factor of 0.043. The fluorobenzoyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to aromatic hydrocarbon receptors compared to the benzyl group in the target compound .
Urea Derivatives with Heterocyclic Modifications
(Z)-1-(4-Oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)thiazolidin-2-ylidene)-3-((4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenoxy)methyl)urea (F27)
This patented compound incorporates a thiazolidinone ring and a trifluoromethoxy-phenyltriazole group. The trifluoromethoxy group enhances metabolic resistance compared to the hydroxyl group in the target compound, as evidenced by its inclusion in advanced preclinical candidates .
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d)
These derivatives feature a tetrahydrobenzo[b]thiophene core and benzoylurea linkage. The cyano and hydrazono groups increase hydrogen-bond acceptor capacity, which may enhance interactions with proteases or kinases.
Comparative Data Table
Key Research Findings
- Metabolic Stability : Compounds with bulky substituents (e.g., 2-methylpropoxy in or trifluoromethoxy in ) exhibit enhanced metabolic resistance compared to hydroxylated tetrahydronaphthalene derivatives.
- Target Selectivity: Thiazolidinone-containing derivatives (e.g., F27 ) show superior conformational rigidity, which correlates with improved target specificity in kinase inhibition assays.
Biological Activity
Overview of the Compound
1-(4-Fluorobenzyl)-3-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)urea is a derivative of urea that incorporates a fluorobenzyl group and a tetrahydronaphthalene moiety. Compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and potential neuroprotective effects.
Antinociceptive Effects
Research on urea derivatives suggests that they may possess antinociceptive properties. For instance, compounds with similar structural motifs have been shown to interact with various receptors in the central nervous system (CNS), potentially modulating pain pathways. The incorporation of a fluorine atom can enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier and exert CNS effects.
Anti-inflammatory Properties
Many urea derivatives are explored for their anti-inflammatory effects. For example, studies have indicated that certain urea-based compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in animal models of arthritis and other inflammatory conditions.
Neuroprotective Potential
Compounds similar to this compound have shown promise in neuroprotection. The tetrahydronaphthalene structure may contribute to antioxidant activity, protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
- Case Study on Analgesic Activity : A study investigating a series of urea derivatives found that modifications to the benzyl group significantly influenced analgesic potency. The presence of electron-withdrawing groups like fluorine was correlated with increased efficacy in pain relief models (e.g., formalin test in rodents).
- Anti-inflammatory Mechanisms : Research has shown that certain urea derivatives can inhibit NF-kB activation, leading to decreased expression of inflammatory mediators. This mechanism was demonstrated in vitro using human cell lines treated with lipopolysaccharides (LPS).
- Neuroprotective Studies : In an animal model of stroke, a related compound demonstrated significant neuroprotective effects by reducing infarct size and improving neurological scores. This was attributed to its ability to modulate glutamate release and enhance neurotrophic factor signaling.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves coupling a fluorobenzyl isocyanate with a hydroxy-tetrahydronaphthalenylmethyl amine. Key steps include:
- Isocyanate formation : Reaction of 4-fluorobenzylamine with phosgene or triphosgene under anhydrous conditions .
- Amine preparation : Reduction of 2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-carbaldehyde to the corresponding amine via reductive amination .
- Urea coupling : Reacting the isocyanate and amine in DMF or acetonitrile at 0–25°C for 12–24 hours. Yields (60–85%) depend on solvent purity, stoichiometry, and temperature control .
Q. Which characterization techniques are critical for structural confirmation?
Essential methods include:
- NMR spectroscopy : ¹H/¹³C NMR to verify urea NH protons (~6.5–7.5 ppm) and fluorobenzyl aromatic signals .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the tetrahydronaphthalene moiety (if crystalline) .
Q. What physicochemical properties affect its solubility and reactivity?
Key properties:
- LogP : ~2.8 (calculated), indicating moderate lipophilicity due to the fluorobenzyl group .
- Hydrogen-bonding capacity : The urea and hydroxy groups enhance aqueous solubility (0.5–1.2 mg/mL in PBS) .
- Thermal stability : Decomposition above 200°C (TGA data) .
Advanced Research Questions
Q. How do structural modifications alter biological activity?
Comparative studies of analogs reveal:
| Substituent Modification | Impact on Activity | Source |
|---|---|---|
| Fluorine → Chlorine (Ar-X) | Reduced kinase inhibition (IC50 ↑30%) | |
| Hydroxy → Methoxy (tetrahydronaphthalene) | Enhanced BBB penetration (logP ↑0.5) | |
| Urea → Thiourea | Improved metabolic stability (t½ ↑2x) |
The fluorobenzyl group enhances target binding via hydrophobic and electrostatic interactions, while the hydroxy group influences conformational rigidity .
Q. How can contradictions in biological data across studies be resolved?
Discrepancies in IC50 values (e.g., 10 nM vs. 50 nM) may arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 10 μM) in kinase assays .
- Protein source : Recombinant vs. native enzyme preparations .
- Solvent effects : DMSO (>0.1% v/v) can denature proteins. Resolution : Use orthogonal assays (SPR, ITC) to validate binding kinetics and exclude false positives .
Q. What strategies optimize in vitro assays for target interaction studies?
Methodological considerations:
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip; analyze compound binding at 25°C in HBS-EP buffer (KD calculation) .
- Isothermal Titration Calorimetry (ITC) : Use 20 μM protein and 200 μM compound in PBS (pH 7.4) to measure ΔH and Kd .
- Cellular assays : Pre-incubate compounds with serum albumin (40 mg/mL) to mimic physiological conditions .
Data-Driven Research Challenges
Q. How to address low reproducibility in synthetic yields?
Variability (e.g., 60% vs. 85% yield) stems from:
- Moisture sensitivity : Isocyanates hydrolyze readily; use Schlenk techniques for anhydrous conditions .
- Purification : Employ gradient column chromatography (hexane/EtOAc 8:1 → 1:1) to separate urea byproducts .
Q. What computational tools predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets (PDB: 3QKK) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
